N-(1,3-dioxoisoindolin-2-yl)-2-(naphthalen-1-yl)acetamide
Description
N-(1,3-dioxoisoindolin-2-yl)-2-(naphthalen-1-yl)acetamide is a phthalimide-derived acetamide compound characterized by a naphthalene substituent at the acetamide moiety and a 1,3-dioxoisoindolin-2-yl group. Its molecular formula is C₁₉H₁₄N₂O₃, with a molecular weight of 318.33 g/mol (CAS: 16067-88-2; NSC238884) . The compound is synthesized via condensation reactions between phthalic anhydride and hydrazide derivatives, often employing acetic acid or toluene as solvents under reflux conditions .
The acetamide linker provides conformational flexibility, which may influence binding to biological targets.
Properties
Molecular Formula |
C20H14N2O3 |
|---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
N-(1,3-dioxoisoindol-2-yl)-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C20H14N2O3/c23-18(12-14-8-5-7-13-6-1-2-9-15(13)14)21-22-19(24)16-10-3-4-11-17(16)20(22)25/h1-11H,12H2,(H,21,23) |
InChI Key |
MUNJTRRXAZPOCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(1-naphthyl)acetamide typically involves the reaction of phthalic anhydride with an appropriate amine, followed by acylation with 1-naphthylacetic acid. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory, but optimized for efficiency and yield. This could include continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(1-naphthyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
Scientific Research Applications
N-(1,3-dioxoisoindolin-2-yl)-2-(naphthalen-1-yl)acetamide is used as a building block for synthesizing more complex molecules. It is also investigated for its potential biological activities, such as antimicrobial or anticancer properties, and explored for potential therapeutic effects in various diseases. Furthermore, it finds use in developing new materials or as a catalyst in organic reactions within the industry.
The biological activity of this compound has been explored in various studies. Compounds within the phthalimide class are often noted for their potential anti-inflammatory, anticancer, and antimicrobial properties. Research indicates that this compound may exhibit cytotoxic effects against certain cancer cell lines, although further studies are necessary to elucidate its full pharmacological profile.
Interaction Studies
Interaction studies involving this compound focus on its binding affinity and efficacy against specific biological targets. Techniques such as molecular docking and biochemical assays are often employed to assess how the compound interacts with proteins or enzymes relevant to disease processes. Such research is crucial for understanding its therapeutic potential and guiding further development.
Structural Analogs
Several compounds share structural similarities with this compound. These compounds highlight the versatility of the dioxoisoindoline framework while showcasing how modifications can lead to distinct biological activities and applications. The uniqueness of this compound lies in its specific combination of structural features that may confer unique pharmacological properties.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(1,3-dioxoisoindolin-4-yl)-2-(naphthalen-2-yl)acetamide | Similar dioxoisoindoline core | Different naphthalene position |
| N-Allyl-2-(1,3-dioxoisoindolin-2-yl)acetamide | Contains an allyl group | Variation in side chain |
| 1-Acetamidoisoindole | Lacks naphthalene moiety | Simpler structure with a different activity profile |
Mechanism of Action
The mechanism of action of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(1-naphthyl)acetamide would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to the observed effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Bioactivity: The naphthalenyl group in the target compound likely enhances lipophilicity and membrane permeability compared to simpler phenyl or thiophene analogs . Triazole-containing analogs (e.g., 6a) exhibit rigidity and improved antimicrobial activity due to metal-binding capabilities (e.g., Cu²⁺ in Click chemistry synthesis) . Quinazolinone and thiophene substituents (1a, 1b) improve antioxidant activity via radical scavenging, with thiophene’s electron-rich nature being particularly effective .
Synthetic Flexibility :
- The target compound shares a common synthesis route with other phthalimide-acetamides, using phthalic anhydride and hydrazides . However, triazole-linked derivatives (e.g., 6a) require Cu-catalyzed azide-alkyne cycloaddition .
The naphthalenyl group may further enhance CNS permeability compared to phenyl derivatives .
Functional Comparisons with Naphthalene-Containing Acetamides
- N-(2-Hydroxy-1-naphthalenyl)acetamide (CAS: 117-93-1): Lacks the phthalimide moiety but includes a hydroxyl group for hydrogen bonding.
N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide :
Challenges and Contradictions
- Antioxidant vs. Antimicrobial Focus : While phthalimide derivatives like 1b excel in antioxidant assays, triazole-linked naphthalene compounds (e.g., 6a) prioritize antimicrobial action . This divergence highlights substituent-driven functional specialization.
- MAO-B Selectivity : Some acetamide analogs inhibit MAO-B (e.g., milacemide derivatives), but the target compound’s naphthalenyl group may introduce polypharmacology, necessitating further testing .
Biological Activity
N-(1,3-Dioxoisoindolin-2-yl)-2-(naphthalen-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines an isoindoline moiety with a naphthalene substituent, which may contribute to its pharmacological properties. Research has indicated that derivatives of this compound exhibit a range of biological activities, including antibacterial, antifungal, and anticonvulsant effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure is characterized by the presence of a dioxoisoindoline core, which is known for its ability to interact with biological targets.
Antibacterial Activity
Several studies have investigated the antibacterial properties of compounds related to this compound. For instance, derivatives containing the isoindoline structure have shown significant activity against various bacterial strains. A comparative study demonstrated that certain 1,3-dioxolane derivatives exhibited effective antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa with minimal inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL .
Antifungal Activity
In addition to antibacterial properties, compounds related to this structure have also been evaluated for antifungal activity. Research indicates that certain derivatives exhibit strong antifungal effects against Candida albicans, suggesting potential applications in treating fungal infections .
Anticonvulsant Activity
The anticonvulsant potential of similar compounds has been explored through various models. For example, a series of acetamide derivatives were tested for their ability to inhibit seizure spread in animal models, showing promising results in protecting against induced seizures . This suggests that the isoindoline framework may contribute positively to neuroprotective effects.
Study 1: Synthesis and Evaluation of Antimicrobial Activity
A study synthesized several derivatives of 1,3-dioxolanes and evaluated their antimicrobial properties. The results indicated that many compounds exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria. Notably, compound 4 showed perfect activity with an MIC value of 625 µg/mL against E. faecalis .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 1 | S. aureus | 625 |
| 4 | P. aeruginosa | 1250 |
| 6 | E. faecalis | 625 |
Study 2: Anticonvulsant Screening
Another research effort focused on the anticonvulsant effects of this compound derivatives. The study utilized the maximal electroshock seizure (MES) model and found that several compounds provided significant protection against seizures, indicating their potential as therapeutic agents for epilepsy .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(1,3-dioxoisoindolin-2-yl)-2-(naphthalen-1-yl)acetamide, and how do reaction conditions influence yield?
- Methodological Answer : Microwave-assisted synthesis is a key approach. For example, coupling Schiff bases with chloroacetyl chloride under microwave irradiation (700 W, 80°C) in DMF with triethylamine as a catalyst yields the target compound in 3–4 minutes. Recrystallization in ethanol ensures purity . Alternative methods involve refluxing thiourea intermediates with maleimides in glacial acetic acid, monitored by TLC . Steric effects of substituents and solvent polarity (e.g., DMF vs. acetic acid) significantly impact reaction efficiency and regioselectivity .
Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its packing?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals monoclinic (P21/c) or orthorhombic (Pbca) systems with Z = 4–8. Key parameters include unit cell dimensions (e.g., a = 5.2668 Å, β = 105.64°) and hydrogen-bonding networks between the amide NH and carbonyl oxygen or π-π stacking of naphthyl groups . Refinement using SHELXL software (R-factor < 0.05) ensures accuracy, with multi-scan absorption corrections applied during data collection .
Q. What enzyme inhibitory profiles are associated with structurally related acetamide derivatives?
- Methodological Answer : Analogous compounds exhibit polypharmacological activity against MAO-B (IC50 ~0.028 mM) and cholinesterases (AChE/BChE) via competitive inhibition assays. Structural features like the naphthyl group enhance hydrophobic binding to enzyme active sites, while the dioxoisoindolin moiety modulates selectivity . For example, MT receptor antagonists (Ki = 0.5 nM for MT1) highlight the role of substituent positioning in target specificity .
Q. How can solubility challenges be addressed during in vitro bioactivity studies?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) are effective for initial dissolution, while recrystallization in ethanol improves purity . For cellular assays, DMSO stock solutions (10 mM) diluted in buffer (≤0.1% v/v) minimize solvent interference. Surfactants like Tween-80 may enhance aqueous solubility for pharmacokinetic studies .
Advanced Research Questions
Q. How can computational methods predict the electronic properties and reactivity of this compound?
- Methodological Answer : Hybrid DFT functionals (e.g., B3LYP) with exact-exchange terms calculate HOMO-LUMO gaps, polarizability, and charge distribution. Basis sets like 6-31G(d) model the naphthyl-acetamide backbone, while solvent effects are incorporated via PCM . For catalytic applications (e.g., Ni(II) complexes), steric maps of ligands (e.g., L2 in ) correlate with turnover frequencies in cycloalkane oxidation.
Q. What strategies resolve contradictions in polymorphism observed during crystallization?
- Methodological Answer : Controlled crystallization trials (e.g., slow evaporation vs. diffusion) in solvents like ethanol or DMF/water mixtures isolate polymorphs. SCXRD and Hirshfeld surface analysis differentiate packing motifs, while DSC confirms thermodynamic stability . Conflicting reports on unit cell parameters may arise from temperature-dependent phase transitions (e.g., orthorhombic → monoclinic at 296 K) .
Q. How does molecular docking rationalize the compound’s selectivity for MAO-B over MAO-A?
- Methodological Answer : AutoDock Vina or Schrödinger Glue positions the naphthalenyl group in MAO-B’s hydrophobic cleft (PDB: 2V5Z), with the dioxoisoindolin moiety forming hydrogen bonds to Tyr-435. Comparative docking to MAO-A (PDB: 2Z5X) reveals steric clashes with Ile-335, reducing binding affinity . MD simulations (100 ns) validate stability, with RMSD < 2 Å for MAO-B complexes .
Q. What synthetic modifications improve catalytic performance in cross-coupling reactions?
- Methodological Answer : Introducing pyridylmethyl groups (e.g., L2 in Ni(II) complexes) enhances oxidative stability and substrate access. m-CPBA-mediated C–H activation of cyclohexane achieves 85% conversion with 1:3 alcohol/ketone selectivity. Kinetic studies (TOF = 120 h⁻¹) confirm ligand steric bulk (e.g., naphthalen-1-yl vs. phenyl) modulates catalytic efficiency .
Q. How are regioisomeric byproducts managed during electrophilic substitutions?
- Methodological Answer : Regioselectivity in iodination (e.g., para vs. ortho isomers) is controlled by directing groups and solvent polarity. For example, 3-iodo-4-methylphenyl derivatives dominate (74% yield) in DMF due to steric hindrance, as confirmed by H NMR and HPLC . Chromatographic separation (silica gel, hexane/EtOAc) isolates isomers for individual bioactivity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
